molecular formula C21H17ClN2O B11589114 1-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole

1-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole

Cat. No.: B11589114
M. Wt: 348.8 g/mol
InChI Key: JCUSEZQDDFWFDW-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4-methoxyaniline.

    Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-methoxyaniline under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzodiazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-[(4-CHLOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:

    1-[(4-BROMOPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE: Similar structure but with a bromine atom instead of chlorine.

    1-[(4-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE: Similar structure but with a fluorine atom instead of chlorine.

    1-[(4-METHYLPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE: Similar structure but with a methyl group instead of chlorine.

The uniqueness of 1-[(4-CHLOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H17ClN2O

Molecular Weight

348.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole

InChI

InChI=1S/C21H17ClN2O/c1-25-18-12-8-16(9-13-18)21-23-19-4-2-3-5-20(19)24(21)14-15-6-10-17(22)11-7-15/h2-13H,14H2,1H3

InChI Key

JCUSEZQDDFWFDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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